Blood Group A tetrasaccharide type II

Description

Properties

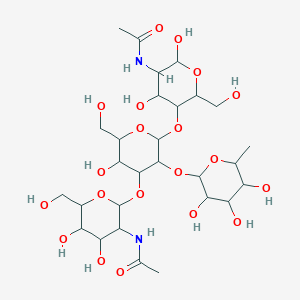

Molecular Formula |

C28H48N2O20 |

|---|---|

Molecular Weight |

732.7 g/mol |

IUPAC Name |

N-[5-[4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C28H48N2O20/c1-7-15(36)20(41)21(42)27(44-7)50-24-23(49-26-14(30-9(3)35)18(39)16(37)10(4-31)46-26)17(38)11(5-32)47-28(24)48-22-12(6-33)45-25(43)13(19(22)40)29-8(2)34/h7,10-28,31-33,36-43H,4-6H2,1-3H3,(H,29,34)(H,30,35) |

InChI Key |

KLYMNJGDFGXFHU-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(OC(C(C3O)NC(=O)C)O)CO)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Blood Group A tetrasaccharide type II can be achieved through chemoenzymatic methods. One reported method involves the use of glycosynthase Abg-2F6 and glycosyltransferases WbgL and BgtA. The process starts with 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (MU-βGlcNAc), α-D-galactosyl fluoride (αGalF), guanosine 5′-diphospho-β-L-fucose (GDP-Fuc), and uridine 5′-diphospho-N-acetylgalactosamine (UDP-GalNAc) as substrates . This method is scalable and yields the desired tetrasaccharide conjugated as its fluorogenic methylumbelliferyl glycoside .

Chemical Reactions Analysis

Synthetic Glycosylation Reactions

BgA II is synthesized via sequential glycosylation strategies. Two primary approaches dominate:

Traditional Fucosylation-First Strategy

-

Step 1 : 2'-O-fucosylation of lactosamine (Galβ1-4GlcNAc) using fucosyltransferases or chemical promoters like TMSOTf .

-

Step 2 : α1-3 galactosaminylation with N-acetylgalactosamine (GalNAc) donors.

-

Yields : ~50% for β1,4-linked intermediates, with competing β1,3-linked byproducts (8%) .

Alternative Galactosaminylation-First Strategy

-

Step 1 : α1-3 galactosaminylation of lactosamine using GalNAc trichloroacetimidate donors activated by NIS/TfOH .

-

Step 2 : Selective α1-2 fucosylation at the galactose residue.

-

Advantages : Avoids protective group shuffling; enables synthesis of fucose-free intermediates (e.g., GalNAcα1-3Galβ1-4GlcNAc) for immunotherapy .

-

Key Reaction :

Regioselective Glycosylation and Protecting Group Dynamics

Regioselectivity is controlled by steric and electronic factors:

-

Benzylated acceptors (e.g., 6-O-TBS galactose) enhance reactivity, achieving 94% yield in β1,4 linkages vs. 40% with acetylated acceptors .

-

Chloroacetyl groups enable selective deprotection at the 2'-OH of galactose, critical for fucose installation .

Enzymatic Hydrolysis by Microbial Glycosidases

The gut symbiont Ruminococcus gnavus produces GH98, an endo-β-1,4-galactosidase specific for BgA II:

-

Reaction :

-

Kinetic Parameters :

-

Structural Basis : GH98 recognizes the terminal GalNAc and Fuc residues via hydrogen bonds with Asp407, Glu411, and Trp673 .

Immunological Recognition by Antibodies

BgA II’s trisaccharide epitope (GalNAcα1-3(Fucα1-2)Gal) is targeted by antibodies with varying specificity:

-

Antibody 87-G : Binds BgA II on type 2/6 chains with 100-fold preference over type 1/3/4/5. Recognizes GalNAcα1-3Gal (IC₅₀ = 0.1 μM) .

-

Antibody 9A : Broad reactivity but avoids Globo A structures. Binds Forssman antigen (disaccharide) with .

Key Reaction Conditions and Yields

Challenges and Optimizations

Scientific Research Applications

Synthesis and Production

Traditionally, the synthesis of blood group A and B tetrasaccharides involves 2'-O-fucosylation of lactosamine, followed by the insertion of either an α1-3 linked N-acetylgalactosamine or a galactose moiety . An alternative approach involves α-galactosaminylation (or α-galactosylation) followed by α-fucosylation, which allows for the synthesis of fucose-free trisaccharides like GalNAcα1-3Galβ1-4GlcNAc . These trisaccharides are potential targets for immunotherapy, utilizing human natural antibodies .

A facile enzymatic synthesis of the methylumbelliferyl β-glycoside of the type 2 A blood group tetrasaccharide has also been reported, providing good yields .

Diagnostic Applications

ABO Blood Typing Monoclonal antibodies against the BG-A antigen are used extensively for ABO blood typing . These antibodies help determine the compatibility of blood for transfusions .

Tissue Monitoring Monoclonal antibodies are used for monitoring BG-A expression in various tissues . This is particularly relevant in the study of diseases such as cancer, where altered BG-A expression is common .

Reverse Blood Typing Serum antibodies to BG-A are evaluated when conducting reverse blood typing .

Therapeutic Applications

Cancer Vaccine Biomarkers Serum antibodies to BG-A serve as potential biomarkers for cancer vaccines . The presence and concentration of these antibodies can indicate the effectiveness of a vaccine .

Immunotherapy Targets Fucose-free trisaccharides, synthesized as part of alternative sequences, are promising targets for immunotherapy by utilizing human natural antibodies against these trisaccharides .

Research Applications

** изучения Carbohydrate-Binding Antibodies** Blood group A tetrasaccharides are used to study the specificity and affinity of carbohydrate-binding antibodies . These antibodies are crucial in basic research and have applications as diagnostics and therapeutics .

Enzyme Activity Assays Type 2 blood group A tetrasaccharides are used to develop fluorescence-based high-throughput assays for endo-β-galactosidase and α-N-acetylgalactosaminidase activity . These assays are specific for the oligosaccharide structure of the blood group A antigen .

Screening for Antigen-Cleaving Enzymes The enzymatic synthesis of type 2 A blood group tetrasaccharide enables the screening of expressed gene products of metagenomic libraries in the search for efficient blood group antigen-cleaving enzymes .

Molecular Recognition Studies Blood group A tetrasaccharides are used in glycan array analyses to understand the molecular recognition properties of proteins like galectins . For example, the galectin CvGal1 from the eastern oyster preferentially recognizes type 2 blood group A oligosaccharides .

Case Studies

Creatine Supplementation and HCA Formation A study investigated the impact of creatine supplementation on the formation of heterocyclic amines (HCAs), some of which are carcinogenic . The study found that diet, rather than creatine supplementation, was the main factor responsible for HCA formation . This finding challenges the idea that creatine supplementation could increase cancer risk by stimulating the formation of these mutagens .

NAT Enzymes and Breast Cancer Risk Studies on N-acetyltransferase (NAT) enzymes in rat mammary epithelial cells showed that NAT2 acetylator genotype influences the N- and O-acetylation of aromatic and heterocyclic amine carcinogens . These findings are relevant to understanding breast cancer risk in women exposed to these carcinogens .

Data Tables

Antibody Binding Affinities for BG-A Variants

| BG-A Variant | 9A | 87-G | T36 | HE-195 | Z2A |

|---|---|---|---|---|---|

| BG-A6 | 0.47/0.12 | 0.37/0.002 | 0.06/0.04 | 0.04/0.02 | NB/0.06 |

| 2′F-A type 2-Sp | 5.50/0.92 | 0.002/0.001 | 0.05/0.05 | 0.08/0.04 | 0.02/0.005 |

| A-LeB | NB/nt | 0.002/nt | 0.05/nt | NB/nt | 0.02/nt |

| Globo A | NB/NB | 0.08/0.03 | 0.06/0.05 | Weak/4.18 | Weak/0.02 |

| Ac-S-S*-S-G | NB/NB | NB/NB | NB/NB | NB/NB | Weak/0.008 |

| Forssman Di | 1.4/0.20 | NB/NB | NB/NB | 0.07/0.02 | NB/NB |

| Forssman Tetra | NB/NB | NB/NB | NB/NB | NB/weak | NB/NB |

Mechanism of Action

The mechanism of action of Blood Group A tetrasaccharide type II involves its recognition and cleavage by specific glycosidases. These enzymes target the terminal GalNAcα-1,3-(Fucα-1,2)-Galβ- structure of the A antigen, leading to the removal of the antigenic determinant . This process is crucial for enabling blood transfusions from otherwise incompatible donors .

Comparison with Similar Compounds

Blood Group B Tetrasaccharide Type II

- Structure : Gal-α1,3-(Fuc-α1,2)-Gal-β1,4-GlcNAc.

- Key Difference : The terminal sugar is galactose (Gal) instead of GalNAc, conferring blood group B specificity .

- Functional Impact : Despite sharing the same core (Galβ1-4GlcNAc) and fucose residue, this substitution alters antibody recognition. Anti-A antibodies target GalNAc, while anti-B antibodies bind Gal .

- Enzymatic Synthesis : Similar chemoenzymatic strategies are used for synthesis, but B antigen synthesis requires α1,3-galactosyltransferase instead of α1,3-GalNAc transferase .

Blood Group H Trisaccharide Type II

- Structure : Fuc-α1,2-Gal-β1,4-GlcNAc.

- Key Difference : Lacks the terminal GalNAc residue, making it the precursor for A and B antigens.

- Biological Role: Serves as the substrate for A/B antigen synthesis.

Lewis y Tetrasaccharide

- Structure : Fuc-α1,2-Gal-β1,4-(Fuc-α1,3)-GlcNAc.

- Key Difference : Contains an additional α1,3-linked fucose on GlcNAc, forming a difucosylated structure.

- Recognition: Overexpressed in tumors (e.g., colorectal carcinomas) and recognized by anti-Lewis y antibodies like AB3357.

Forssman Tetrasaccharide

- Structure : GalNAc-α1,3-GalNAc-β1,3-Gal-α1,4-Galβ.

- Key Difference : Terminal disaccharide (GalNAc-α1,3-GalNAc) mimics the A antigen but lacks fucose.

- Cross-Reactivity : Anti-A antibodies weakly bind Forssman due to shared GalNAc motifs, but specificity is distinct .

Structural and Functional Data

Biological Activity

Blood group antigens, specifically the Blood Group A tetrasaccharide type II (BgA II) , play a crucial role in immunological responses and cellular interactions. This tetrasaccharide is composed of a specific arrangement of monosaccharides that are recognized by various lectins, antibodies, and enzymes. Understanding its biological activity is essential for applications in transfusion medicine, immunology, and therapeutic development.

Structure of this compound

The structure of BgA II is characterized by the following composition:

- Monosaccharides : N-acetylgalactosamine (GalNAc), galactose (Gal), and N-acetylglucosamine (GlcNAc)

- Glycosidic Linkages : The specific linkages between these sugars determine the antigenic properties and biological recognition patterns.

Enzymatic Recognition

BgA II serves as a substrate for various glycosidases, which are enzymes that cleave glycosidic bonds. Recent studies have highlighted the following activities:

- Endo-β-galactosidase Activity : This enzyme cleaves the tetrasaccharide at specific points, releasing smaller oligosaccharides that can further interact with other biological molecules .

- α-N-acetylgalactosaminidase Activity : Specific to BgA II, this enzyme hydrolyzes the terminal GalNAc residue, influencing immune responses and cell signaling pathways .

Immunological Implications

The presence of BgA II on cell surfaces can elicit immune responses due to its recognition by antibodies. This interaction is critical in blood transfusion compatibility and organ transplantation:

- Antibody Binding : Studies have shown that antibodies can bind to BgA II with varying affinities, affecting the immune response during transfusions .

- Sialylation Effects : The addition of sialic acid residues can modulate the immunogenicity of BgA II, making it less recognizable by certain antibodies .

Case Studies

- Transfusion Reactions : A study involving patients receiving blood transfusions revealed that those with anti-A antibodies experienced severe reactions when transfused with type A blood containing BgA II. This underscores the importance of matching blood types accurately .

- Metagenomic Screening : Research employing metagenomic libraries has successfully identified novel glycosidases capable of cleaving BgA II. These findings suggest potential therapeutic applications in modifying blood group antigens for universal donor blood types .

Data Table: Enzymatic Activity on BgA II

Q & A

What structural features of Blood Group A tetrasaccharide type II determine its antigenic specificity?

The antigenicity of this compound (GalNAcα1-3(Fucα1-2)Galβ1-4GlcNAc) arises from its precise arrangement of four monosaccharides: N-acetyl-D-galactosamine (GalNAc), D-galactose (Gal), L-fucose (Fuc), and N-acetyl-D-glucosamine (GlcNAc). The α1-3 linkage of GalNAc to Gal and the α1-2 fucosylation of Gal are critical for antibody recognition. Modifications to these linkages (e.g., α1-4 vs. α1-3) or absence of fucose significantly reduce binding to anti-A antibodies .

What synthetic strategies are most effective for producing this compound?

Two primary methods are employed:

- Chemoenzymatic synthesis : Uses glycosyltransferases (e.g., α1-3-GalNAc transferase and α1-2-fucosyltransferase) to sequentially add sugars to a core disaccharide (Galβ1-4GlcNAc). This approach achieves high stereoselectivity and yields (~70%) .

- Chemical synthesis : Employs stepwise glycosylation with thioglycoside or trichloroacetimidate donors. Fucosylation is often performed last to avoid side reactions. Remote participation via 4-O-benzoyl protecting groups enhances α-stereoselectivity during glycosylation .

How do carbohydrate-binding proteins differentiate this compound from similar glycans?

Lectin and antibody binding studies using isothermal titration calorimetry (ITC) and X-ray crystallography reveal that the α1-3-linked GalNAc and α1-2 fucose create a unique conformational epitope. For example, the gut symbiont Ruminococcus gnavus binds specifically to this compound but not to B or H antigens, as shown by ITC dissociation constants (Kd = 1.2 μM for A vs. no binding for B/H) . Similarly, galectin-1 exhibits crosslinking only with A-tetrasaccharide-containing glycoconjugates .

How is this compound applied in cell surface engineering?

In red blood cell (RBC) modification, the tetrasaccharide is chemically ligated to O-type RBC glycocalyx using bifunctional crosslinkers. This converts RBCs to A-type, achieving agglutination titers comparable to natural A RBCs (e.g., 1:64 vs. 1:128 in anti-A antibody assays). This method avoids membrane disruption seen in glycolipid insertion approaches .

What high-throughput assays are available to study enzymes acting on this tetrasaccharide?

Fluorescence-based assays using methylumbelliferyl-β-glycosides of the tetrasaccharide enable sensitive detection of α-N-acetylgalactosaminidase and endo-β-galactosidase activity. These assays detect enzymatic cleavage via fluorescence release (ex/em = 365/450 nm), with Z’ factors >0.7, suitable for screening metagenomic libraries .

What are the key challenges in synthesizing this compound with high purity?

Critical challenges include:

- Stereoselectivity : Achieving α-linkages requires optimized protecting groups (e.g., 4-O-benzoyl for remote participation) and low-temperature glycosylation (−40°C) .

- Purification : Hydrophobic tag-assisted chromatography (e.g., octyl group at the reducing end) improves separation from truncated byproducts .

How can researchers resolve discrepancies in binding affinity data across studies?

Variations in glycan presentation (e.g., free tetrasaccharide vs. conjugated to proteins/lipids) and assay conditions (e.g., buffer ionic strength) significantly impact binding metrics. Standardized protocols, such as immobilizing glycans on glycan microarrays or using defined glycolipid micelles, reduce variability .

What enzymatic pathways regulate the biosynthesis of this compound in vivo?

Biosynthesis involves:

Type 2 precursor synthesis : β1-4 linkage of Gal to GlcNAc by β1-4-galactosyltransferase.

Fucosylation : α1-2-fucosyltransferase (FUT1) adds Fuc to Gal.

GalNAc addition : α1-3-GalNAc transferase (A enzyme) completes the structure. Knockout models of FUT1 or A enzyme abolish A antigen expression .

Which analytical techniques are critical for characterizing synthetic this compound?

- NMR spectroscopy : Confirms linkage specificity (e.g., ¹H-NMR δ 5.2 ppm for α-GalNAc).

- Mass spectrometry (MS) : MALDI-TOF MS verifies molecular weight (m/z 732.68 [M+Na]⁺).

- HPLC : Porous graphitized carbon columns resolve anomeric isomers .

How is this compound implicated in disease biomarkers?

The Lewis y antigen, a difucosylated variant of the type II A tetrasaccharide, is overexpressed in colorectal carcinomas and cholangiocarcinomas. Detection via monoclonal antibodies (e.g., ab3359) in immunohistochemistry shows sensitivity >90% in tumor tissues, making it a prognostic marker .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.